5-bromo-N3-methylpyridine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H8BrN3/c1-9-5-3-10-2-4(7)6(5)8/h2-3,9H,1H3,(H2,8,10) |
InChI Key |
FWVBKSAWNBZHJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Bromo N3 Methylpyridine 3,4 Diamine and Analogues
Strategic Approaches for Introducing Diamine Functionalities
The introduction of two amino groups onto a pyridine (B92270) ring, particularly in an ortho-relationship as seen in 3,4-diaminopyridines, is a foundational aspect of the synthesis. These functionalities are typically installed through nitration followed by reduction, a common and well-established strategy in heterocyclic chemistry.
Nitration and Subsequent Reduction Pathways for Aminopyridines
A common route to vicinal diaminopyridines commences with a suitably substituted aminopyridine. The amino group, being an activating group, directs electrophilic substitution to the ortho and para positions. However, direct nitration of aminopyridines can be challenging and may lead to a mixture of products or oxidation. A more controlled approach often involves the nitration of an acetylated aminopyridine, where the acetamido group provides steric hindrance and modulates the directing effect.
For the synthesis of a 3,4-diaminopyridine (B372788) precursor, a practical starting material is 4-aminopyridine. To introduce a second nitrogen functionality at the 3-position, a nitration step is required. A documented synthesis of 3,4-diaminopyridine starts from 4-methoxypyridine (B45360). google.com In this process, 4-methoxypyridine is first nitrated using fuming nitric acid in concentrated sulfuric acid to yield 4-methoxy-3-nitropyridine. The methoxy (B1213986) group is then displaced by an amino group using aqueous ammonia (B1221849) under pressure to give 4-amino-3-nitropyridine. google.com
Alternatively, starting from 2-aminopyridine (B139424), a sequence of bromination followed by nitration can lead to a precursor for a diaminopyridine. Bromination of 2-aminopyridine with bromine in acetic acid predominantly yields 2-amino-5-bromopyridine. Subsequent nitration of this intermediate introduces a nitro group at the 3-position, affording 2-amino-5-bromo-3-nitropyridine (B172296). This nitro-substituted compound can then be reduced to the corresponding diamine.
The reduction of the nitro group is the final step in forming the diamine functionality. This transformation can be achieved using various reducing agents. A common method involves the use of a metal, such as iron or tin(II) chloride, in an acidic medium. For instance, 2-amino-5-bromo-3-nitropyridine can be reduced to 2,3-diamino-5-bromopyridine (B182523) using iron powder in a mixture of ethanol, water, and hydrochloric acid.
Catalytic Hydrogenation for Amine Formation from Nitro Precursors
Catalytic hydrogenation is a widely employed and often cleaner alternative for the reduction of nitro groups to amines. This method typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.
For example, the synthesis of 3,4-diaminopyridine can be efficiently accomplished by the catalytic hydrogenation of 3-nitropyridin-4-amine. chemicalbook.com The reaction is typically carried out in a solvent such as methanol (B129727) or a mixture of methanol and tetrahydrofuran, using 10% Pd/C as the catalyst at room temperature and atmospheric pressure of hydrogen gas. chemicalbook.com This method is generally high-yielding and avoids the use of stoichiometric metal reductants, which can complicate product purification.
| Precursor | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| 3-Nitropyridin-4-amine | 10% Pd/C, H₂ | 3,4-Diaminopyridine | 97 | chemicalbook.com |
| 4-Amino-3-nitropyridine | Pd/C, H₂ | 3,4-Diaminopyridine | High | google.com |
| 2-Amino-5-bromo-3-nitropyridine | Fe, HCl | 2,3-Diamino-5-bromopyridine | Not specified |
Regioselective N-Methylation Techniques at the N3 Position
A significant challenge in the synthesis of 5-bromo-N3-methylpyridine-3,4-diamine is the regioselective methylation of the N3-amino group in the presence of the N4-amino group. The two amino groups exhibit different nucleophilicities, which can potentially be exploited for selective functionalization. However, direct methylation often leads to a mixture of N3- and N4-methylated products, as well as the di-methylated product. To achieve regioselectivity, reductive alkylation protocols and protective group strategies are commonly considered.
Reductive Alkylation Protocols
Reductive amination, or reductive alkylation, is a versatile method for the N-alkylation of amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com For methylation, formaldehyde (B43269) is the carbonyl compound of choice.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, especially when other reducible functional groups are present.
While reductive amination is a general method, achieving regioselectivity in a diaminopyridine system requires careful control of reaction conditions. The relative nucleophilicity of the N3 and N4 amino groups will influence the initial formation of the imine with formaldehyde. In the absence of specific literature for the N3-methylation of 5-bromo-pyridine-3,4-diamine, one would need to experimentally determine the optimal conditions to favor methylation at the desired position.
Bromination Strategies for Pyridine Ring Functionalization
The introduction of a bromine atom at the 5-position of the pyridine ring is another key step. The timing of this electrophilic aromatic substitution relative to the other functional group manipulations is a crucial strategic consideration. The directing effects of the substituents already present on the ring will govern the position of bromination.
In a pyridine ring containing amino groups, which are strongly activating ortho-, para-directors, electrophilic substitution is facilitated. For a 3,4-diaminopyridine system, the 5-position is para to the 2-position and ortho to the 4-amino group, making it an electronically favorable site for bromination.
A common brominating agent is bromine (Br₂) in a suitable solvent, such as acetic acid. For example, the bromination of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine. The reaction conditions, such as temperature and the presence of a catalyst, can be adjusted to control the selectivity and prevent over-bromination.
Alternatively, N-bromosuccinimide (NBS) can be used as a milder and more selective brominating agent. The choice of brominating agent and reaction conditions would depend on the specific substrate and the other functional groups present to avoid unwanted side reactions.
Advanced Coupling Reactions in the Synthesis of Derivatives
The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating libraries of derivatives for further investigation.
Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. wikipedia.org This reaction facilitates the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgyoutube.com For a substrate like this compound, this reaction would enable the substitution of the C5-bromo group with a diverse array of amino functionalities.
The catalytic cycle is understood to proceed through several key steps: the oxidative addition of the aryl bromide to a Pd(0) species, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium amide, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The success of the reaction hinges on the careful selection of the palladium source, phosphine (B1218219) ligand, and base. uwindsor.ca Sterically hindered and electron-rich phosphine ligands are often required to promote the crucial reductive elimination step and prevent side reactions like beta-hydride elimination. wikipedia.org While specific studies on this compound are not prevalent, extensive research on other bromopyridine substrates demonstrates the reaction's utility. chemspider.comresearchgate.netrsc.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine This interactive table showcases typical conditions for the C-N coupling of a bromopyridine with a diamine, based on established protocols. chemspider.com
| Parameter | Condition | Role |
| Aryl Halide | 2-Bromo-6-methylpyridine | Substrate |
| Amine | (+/-)-trans-1,2-Diaminocyclohexane | Coupling Partner |
| Palladium Source | [Pd₂(dba)₃] | Precatalyst |
| Ligand | (±)-BINAP | Stabilizes Pd center, promotes reaction |
| Base | NaOBuᵗ (Sodium tert-butoxide) | Promotes amine deprotonation |
| Solvent | Toluene | Reaction Medium |
| Temperature | 80 °C | To overcome activation energy |
| Atmosphere | Inert (Argon) | Prevents catalyst degradation |
This table is based on a reported procedure for a similar substrate and serves as a model for the potential amination of this compound. chemspider.com
Suzuki Cross-Coupling Reactions for Aryl/Heteroaryl Analogues
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. nih.govwikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.org For derivatizing this compound, the Suzuki reaction is the ideal tool for introducing various aryl or heteroaryl substituents at the C5 position, significantly expanding the structural diversity of potential analogues.
Research on the closely related compound, 5-bromo-2-methylpyridin-3-amine, provides a clear blueprint for this transformation. nih.govresearchgate.net In these studies, the bromopyridine was successfully coupled with a range of functionalized arylboronic acids using a palladium catalyst. The reactions typically employ a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base and a suitable solvent mixture. nih.govresearchgate.net The tolerance of the Suzuki reaction to a wide variety of functional groups makes it exceptionally versatile. nih.gov
Table 2: Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids This interactive table summarizes the synthesis of novel pyridine derivatives via Suzuki coupling, demonstrating the reaction's scope with a structurally similar substrate. nih.govresearchgate.net
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 75 |
| 6 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 70 |
Data adapted from studies on 5-bromo-2-methylpyridin-3-amine. nih.govresearchgate.net General Conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, 1,4-dioxane/H₂O solvent, 85-95 °C.
Optimisation and Efficiency Considerations in Synthetic Route Design
Reaction Condition Tuning and Mechanistic Control
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the interplay between the catalyst, ligand, base, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Base and Solvent: The base plays a key role in both reaction types. In Suzuki couplings, a mild base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) is often sufficient to facilitate the transmetalation step. mdpi.com Buchwald-Hartwig reactions typically require a stronger, non-nucleophilic base, such as sodium tert-butoxide, to deprotonate the amine coupling partner. uwindsor.ca The choice of solvent can affect solubility, reaction rates, and sometimes the outcome of the reaction. researchgate.net
Mechanistic Control: A primary challenge in Suzuki reactions is the potential for protodeboronation of the boronic acid, an unproductive side reaction where the boron group is replaced by a hydrogen atom. mdpi.com This is particularly problematic with electron-poor arylboronic acids. mdpi.com Careful control of the base and temperature can mitigate this issue. For C-N couplings, preventing catalyst deactivation and side reactions like hydrodehalogenation of the starting material is a key consideration addressed through ligand design and condition screening. wikipedia.org Regioselectivity is another critical aspect, especially in poly-halogenated systems, though for the target compound, the C5-bromine is the most activated site for these coupling reactions. beilstein-journals.orgrsc.org
Emerging Synthetic Methodologies (e.g., Microwave-Assisted Synthesis, Flow Chemistry)
Modern synthetic chemistry is increasingly moving beyond traditional round-bottom flask heating, adopting technologies that offer greater speed, control, and efficiency.
Microwave-Assisted Synthesis: The use of microwave irradiation has become a standard tool for accelerating organic reactions. jocpr.comorganic-chemistry.org By directly heating the solvent and reactants through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. organic-chemistry.orgyoungin.com This technique has been successfully applied to a wide range of heterocycle syntheses, including palladium-catalyzed Suzuki couplings of halogenated pyrimidines. tandfonline.commdpi.com Applying microwave-assisted conditions to the derivatization of this compound could significantly expedite the synthesis of analogue libraries.
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. ethernet.edu.etakademibokhandeln.se In a flow reactor, reagents are pumped through heated tubes or channels where the reaction occurs. This methodology offers superior control over reaction parameters like temperature and residence time, leading to enhanced reproducibility and safety, especially for highly exothermic or hazardous reactions. uc.pt Furthermore, flow chemistry is inherently more scalable and allows for the "telescoping" of multiple synthetic steps without the need for intermediate isolation and purification, drastically improving process efficiency. uc.ptdurham.ac.uk The synthesis and subsequent cross-coupling derivatization of this compound could be streamlined into a continuous, automated process, offering significant advantages in both research and potential large-scale production contexts. durham.ac.uk
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions
While specific X-ray crystallographic data for 5-bromo-N3-methylpyridine-3,4-diamine is not publicly available, analysis of closely related structures, such as the Schiff base derivative 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine, provides valuable insights into the potential solid-state arrangement. nih.gov For the parent compound, a monoclinic crystal system is a plausible arrangement. nih.gov The crystal packing would be significantly influenced by a network of intermolecular interactions.
The presence of both amino (-NH2) and methylamino (-NHCH3) groups, which act as hydrogen bond donors, and the nitrogen atoms of the pyridine (B92270) ring and the amino groups, which act as hydrogen bond acceptors, strongly suggests the formation of an extensive hydrogen-bonding network. It is anticipated that intermolecular N—H···N hydrogen bonds would be a dominant feature in the crystal lattice, linking adjacent molecules into chains or more complex three-dimensional arrays. nih.gov Intramolecular hydrogen bonds between the adjacent amino and methylamino groups are also a possibility, which would influence the planarity of the substituent groups relative to the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The chemical shifts and coupling patterns in both proton and carbon-13 NMR spectra provide a detailed map of the molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyridine ring would appear as singlets or doublets in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts influenced by the electronic effects of the bromine and amino substituents. The protons of the amino (-NH2) and methylamino (-NHCH3) groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent. The methyl protons of the -NHCH3 group would give rise to a distinct singlet or doublet further upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Singlet/Doublet |
| -NH2 | Variable | Broad Singlet |
| -NHCH3 | Variable | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the bromine (C-Br) is expected to be shifted to a higher field (lower ppm value) compared to the other ring carbons due to the heavy atom effect of bromine. The carbon of the methyl group will appear at a much higher field (lower ppm value).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine Ring Carbons | 100 - 160 |
| C-Br | 90 - 110 |
Note: Predicted values are based on typical chemical shifts for similar compounds and may vary.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule and their vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching vibrations from the amino and methylamino groups, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic ring and the methyl group, observed around 2850-3100 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring, which give rise to a series of bands in the 1400-1600 cm⁻¹ region.
N-H bending vibrations around 1600 cm⁻¹.
C-N stretching vibrations in the 1200-1350 cm⁻¹ range.
C-Br stretching vibration , which would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Analysis of these vibrational modes can confirm the presence of the key functional groups and provide insights into the molecule's dynamics.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to exhibit characteristic bands corresponding to its amine, methyl, and bromo-pyridine moieties.
The primary amine (-NH2) at the C4 position would typically show a pair of N-H stretching vibrations in the region of 3400-3200 cm⁻¹. The secondary amine (N3-methylamino) would display a single N-H stretch in a similar range. The C-H stretching of the methyl group is anticipated to appear around 2950-2850 cm⁻¹, while the aromatic C-H stretch from the pyridine ring would be observed at higher wavenumbers, typically above 3000 cm⁻¹.
The pyridine ring itself will produce characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. Bending vibrations for the N-H groups are expected in the 1650-1580 cm⁻¹ range. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Predicted Intensity | Predicted Vibrational Assignment |
| 3450 - 3350 | Medium | Asymmetric and Symmetric N-H Stretch (Primary Amine) |
| 3350 - 3250 | Medium | N-H Stretch (Secondary Amine) |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 2960 - 2850 | Weak-Medium | Aliphatic C-H Stretch (Methyl Group) |
| 1640 - 1590 | Strong | N-H Bending (Amine Scissoring) |
| 1580 - 1450 | Strong to Medium | C=C and C=N Ring Stretching (Pyridine) |
| 1450 - 1400 | Medium | C-H Bending (Methyl) |
| 1350 - 1250 | Medium | C-N Stretching |
| 600 - 500 | Medium | C-Br Stretch |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar and symmetric vibrations.
For this compound, the symmetric stretching of the pyridine ring is expected to produce a strong and characteristic Raman signal. The C-Br stretching vibration should also be readily observable. While N-H and C-H stretching vibrations are also present in the Raman spectrum, they are often weaker than in the FT-IR spectrum. Aromatic C-H in-plane bending and ring breathing vibrations are also anticipated to be prominent in the Raman spectrum.
Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Predicted Intensity | Predicted Vibrational Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 2960 - 2850 | Weak-Medium | Aliphatic C-H Stretch (Methyl Group) |
| 1600 - 1550 | Strong | Pyridine Ring Stretching |
| 1050 - 990 | Very Strong | Pyridine Ring Breathing (Symmetric) |
| 850 - 750 | Medium | Aromatic C-H Out-of-Plane Bending |
| 600 - 500 | Strong | C-Br Stretch |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification
High-Resolution Mass Spectrometry is an indispensable technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C₆H₈BrN₃.
HRMS can distinguish between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its adducts, with two peaks of almost equal intensity separated by approximately 2 Da.
The calculated monoisotopic mass of the most abundant isotopic combination (C₆H₈⁷⁹BrN₃) allows for a theoretical prediction of the m/z value that would be observed in an HRMS analysis. This experimental value can then be compared to the theoretical value to confirm the molecular formula with a high degree of confidence.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M(⁷⁹Br)]⁺ | C₆H₈⁷⁹BrN₃ | 200.9929 |
| [M(⁸¹Br)]⁺ | C₆H₈⁸¹BrN₃ | 202.9908 |
| [M(⁷⁹Br)+H]⁺ | C₆H₉⁷⁹BrN₃ | 201.9997 |
| [M(⁸¹Br)+H]⁺ | C₆H₉⁸¹BrN₃ | 203.9977 |
| [M(⁷⁹Br)+Na]⁺ | C₆H₈⁷⁹BrN₃Na | 223.9818 |
| [M(⁸¹Br)+Na]⁺ | C₆H₈⁸¹BrN₃Na | 225.9797 |
Chemical Reactivity and Reaction Mechanisms of 5 Bromo N3 Methylpyridine 3,4 Diamine
Nucleophilic Substitution Reactions Mediated by Amino Groups
The amino groups at the C3 and C4 positions of 5-bromo-N3-methylpyridine-3,4-diamine are nucleophilic centers, capable of reacting with a variety of electrophiles. The lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, leading to the formation of new covalent bonds. Common examples of such reactions include acylation and alkylation.
Acylation: The amino groups can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. Mechanistic studies on simpler aminopyridines suggest that the site of acylation can be influenced by the position of the amino group. For 4-aminopyridines, acylation can proceed through an initial attack at the more basic ring nitrogen, forming an N-acylpyridinium intermediate, which then rearranges to the N-acylamino product. In contrast, 3-aminopyridines typically undergo direct acylation at the exocyclic amino nitrogen. scribd.com In the case of this compound, both the C4-amino and the C3-methylamino groups are expected to be reactive. The relative nucleophilicity of these two groups will determine the regioselectivity of the acylation.
Alkylation: Similarly, the amino groups can be alkylated by reaction with alkyl halides. While alkylation of aminopyridines can sometimes occur preferentially at the ring nitrogen, the presence of two exocyclic amino groups in this compound provides alternative sites for alkylation. scribd.com The N3-methyl group already present indicates that at least mono-alkylation is possible. Further alkylation could occur at the C4-amino group or potentially at the C3-methylamino group to form a tertiary amine.
The relative reactivity of the C3-methylamino and C4-amino groups in these nucleophilic substitution reactions will be governed by a combination of steric and electronic factors, which are discussed in more detail in section 4.7.
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient and therefore generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). scribd.comresearchgate.net Substitution typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.comreddit.com However, the reactivity and regioselectivity of EAS are strongly influenced by the substituents already present on the ring.
In this compound, the two amino groups (amino at C4 and methylamino at C3) are powerful activating groups and are ortho, para-directing. Conversely, the bromine atom at C5 is a deactivating group, yet it is also ortho, para-directing. The positions open for substitution are C2 and C6.
The directing effects of the substituents can be summarized as follows:
C3-Methylamino group (activating): Directs ortho to C2 and C4, and para to C6.
C4-Amino group (activating): Directs ortho to C3 and C5, and para to the ring nitrogen.
C5-Bromo group (deactivating): Directs ortho to C4 and C6, and para to C2.
Considering the positions available for substitution (C2 and C6), the directing effects are as follows:
Position C2: Activated by the C3-methylamino group (ortho) and the C5-bromo group (para).
Position C6: Activated by the C3-methylamino group (para) and the C5-bromo group (ortho).
The strong activating nature of the amino groups will likely overcome the deactivating effect of the bromine and the pyridine nitrogen, making EAS reactions such as nitration and halogenation feasible under appropriate conditions. The precise location of substitution will depend on the interplay of these electronic effects and the steric hindrance imposed by the existing substituents. For instance, nitration of pyridine itself is sluggish, but the presence of activating groups can facilitate the reaction. scribd.com
Oxidation and Reduction Pathways of the Diamine and Pyridine Moiety
Oxidation: The this compound molecule possesses several sites susceptible to oxidation. The primary and secondary amino groups are readily oxidized. For instance, 3,4-diaminopyridine (B372788) can be oxidized to its amine-N-oxide. scribd.com Such oxidation can sometimes lead to decomposition and discoloration of the compound. The pyridine nitrogen can also be oxidized to an N-oxide using peracids. thieme-connect.com This transformation can, in turn, alter the reactivity of the pyridine ring, often facilitating subsequent substitution reactions at the 2- and 4-positions. thieme-connect.com Furthermore, under more vigorous conditions, the pyridine ring itself can be degraded.
Reduction: The pyridine ring of this compound can be reduced under various conditions. Catalytic hydrogenation, for example using a nickel, cobalt, or ruthenium catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. thieme-connect.com Milder reducing agents, such as lithium aluminum hydride, may yield partially hydrogenated derivatives like dihydropyridines. thieme-connect.com The bromine atom can also be removed under certain reductive conditions, a process known as hydrodebromination. This can be achieved through catalytic hydrogenation or with other reducing agents. The reduction potential of bromopyridines can be influenced by factors such as protonation of the pyridine nitrogen. gcwgandhinagar.com
The electrochemical behavior of this compound would be complex, with expected oxidation potentials corresponding to the amino groups and the pyridine ring, and reduction potentials associated with the pyridine ring and the carbon-bromine bond.
Condensation Reactions Leading to Schiff Base Derivatives
The vicinal diamine functionality of this compound makes it a prime candidate for condensation reactions with aldehydes and ketones to form Schiff bases (imines). The general mechanism for Schiff base formation involves the nucleophilic attack of the primary or secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the C=N double bond of the imine. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed. libretexts.org
Given the presence of two amino groups, the C4-primary amine and the C3-secondary methylamine (B109427), this compound can potentially react with one or two equivalents of a carbonyl compound. Reaction with one equivalent of an aldehyde or ketone would likely lead to the formation of a mono-Schiff base. The relative reactivity of the two amino groups will determine the initial site of condensation. The primary amino group at C4 is generally more nucleophilic and less sterically hindered than the secondary methylamino group at C3, suggesting that condensation would preferentially occur at the C4 position.
Reaction with two equivalents of an aldehyde could potentially lead to the formation of a di-Schiff base, with imine linkages at both the C3 and C4 positions, provided the steric hindrance at the C3-methylamino group can be overcome. The specific reaction conditions, such as the stoichiometry of the reactants and the nature of the carbonyl compound, will influence the final product distribution.
Cyclization Reactions for Formation of Fused Heterocyclic Systems
The 1,2-diamine arrangement of the amino groups in this compound is a key structural feature that enables its use as a precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the condensation of the diamine with a bifunctional electrophile, followed by an intramolecular cyclization.
Formation of Imidazo[4,5-c]pyridines: One of the most common applications of 3,4-diaminopyridines is in the synthesis of the imidazo[4,5-c]pyridine ring system. This can be achieved by reacting the diamine with a variety of reagents containing a single carbon atom that becomes the C2 of the imidazole (B134444) ring. Examples of such reagents include:
Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent or under conditions that facilitate the oxidation of the initially formed dihydro-intermediate, yields a 2-substituted imidazo[4,s-c]pyridine. wikipedia.org
Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acid chlorides, or orthoesters, followed by cyclodehydration, is a common method to form the imidazole ring. mdpi.com
The reaction of this compound with these reagents is expected to proceed similarly, yielding a substituted 5-bromo-imidazo[4,5-c]pyridine. The N3-methyl group would be incorporated into the final fused ring system.
Formation of Pyrido[3,4-b]pyrazines: Reaction of 3,4-diaminopyridines with 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, or benzil, leads to the formation of the pyrido[3,4-b]pyrazine (B183377) ring system. This reaction is a condensation that forms the six-membered pyrazine (B50134) ring fused to the pyridine core. It is anticipated that this compound would react in an analogous manner to produce substituted 5-bromo-pyrido[3,4-b]pyrazines.
Mechanistic Role of the Bromine Atom in Modulating Reactivity
Electronic Effects:
Inductive Effect: As a halogen, bromine is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic attack by reducing the electron density of the aromatic system. libretexts.org Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. stackexchange.com
Resonance Effect: Bromine also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a +M (mesomeric) or +R (resonance) effect. This effect is generally weaker than the inductive effect for halogens but is crucial in directing incoming electrophiles to the ortho and para positions.
Leaving Group Ability: In nucleophilic aromatic substitution reactions, the bromine atom can act as a good leaving group. wikipedia.org The strength of the C-Br bond and the stability of the resulting bromide anion make it displaceable by strong nucleophiles, particularly when the pyridine ring is activated by electron-withdrawing groups or through the formation of a pyridyne intermediate. wikipedia.org
Steric Effects: The size of the bromine atom can influence the regioselectivity of reactions by sterically hindering attack at the adjacent C4 and C6 positions. This steric hindrance can affect the approach of both electrophiles and nucleophiles, potentially directing them to other, less hindered sites on the molecule.
Halogen Bonding: The bromine atom can also participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. nih.gov This interaction, while weaker than covalent bonds, can influence the conformation of the molecule and its interactions with solvents, catalysts, or other reagents, thereby subtly modulating its reactivity.
Steric and Electronic Effects of the N3-Methyl Group on Reaction Kinetics and Selectivity
The methyl group attached to the C3-nitrogen atom introduces both steric and electronic effects that can significantly influence the kinetics and selectivity of reactions involving this compound.
Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I effect). This effect increases the electron density on the N3-nitrogen atom, making it more nucleophilic than a primary amino group in the same position. However, this increased nucleophilicity is counteracted by steric hindrance. The electron-donating nature of the methyl group also has a small activating effect on the pyridine ring, although this is likely overshadowed by the much stronger activating effects of the amino groups themselves.
Steric Effects: The steric bulk of the methyl group has a more pronounced impact on the reactivity of the C3-amino group.
Nucleophilic Reactions: The methyl group sterically hinders the approach of electrophiles to the N3-nitrogen. This can decrease the rate of reactions such as acylation and alkylation at this position compared to the less hindered C4-primary amino group. This steric hindrance can be a useful tool for achieving regioselective reactions at the C4-amino position.
Cyclization Reactions: In the formation of fused heterocyclic systems, the methyl group becomes part of the newly formed ring. While it may not prevent cyclization, it can influence the conformation of the transition state and the final product.
Electrophilic Aromatic Substitution: The methyl group can sterically hinder electrophilic attack at the adjacent C2 position. This could favor substitution at the C6 position, which is further away from the bulky N-methylamino group.
The interplay of these steric and electronic effects allows for a degree of control over the regioselectivity of various transformations, making this compound a potentially versatile building block in the synthesis of more complex heterocyclic structures.
Advanced Research Applications in Organic Synthesis
Strategic Building Block for the Construction of Complex Organic Molecules
The inherent functionalities of 5-bromo-N3-methylpyridine-3,4-diamine position it as a highly strategic building block in multi-step organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of carbon- and heteroatom-based substituents at the 5-position of the pyridine (B92270) ring. For instance, palladium-catalyzed Suzuki cross-coupling reactions of similar bromo-aminopyridine derivatives have been shown to be effective in creating novel pyridine-based structures. This allows for the programmed and efficient assembly of complex molecular frameworks from simpler, readily available starting materials.
The differential reactivity of the two amino groups—a primary amine at C4 and a secondary methylamine (B109427) at C3—offers opportunities for selective functionalization. The primary amine can be selectively acylated, alkylated, or converted into other functional groups, while the secondary amine provides a different site for chemical modification. This orthogonality enables the stepwise construction of intricate molecular designs with precise control over the final architecture.
Precursor for the Synthesis of Fused Pyridine Heterocycles
Fused pyridine heterocycles are a prominent class of compounds in medicinal chemistry and materials science, and 3,4-diaminopyridines are well-established precursors for their synthesis. The vicinal diamine functionality in this compound is primed for cyclization reactions with a variety of bifunctional electrophiles to construct a range of fused heterocyclic systems.
For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazino[2,3-b]pyridines. Similarly, condensation with α-haloketones or related reagents can furnish imidazo[4,5-b]pyridines. The presence of the N-methyl group would result in a specific substitution pattern on the resulting fused ring system. The bromine atom can either be carried through the synthesis to allow for further diversification of the fused product or it can participate in intramolecular cyclization reactions.
| Reagent Type | Resulting Fused Heterocycle |
| 1,2-Dicarbonyl compounds | Pyrazino[2,3-b]pyridines |
| α-Haloketones | Imidazo[4,5-b]pyridines |
| Phosgene or equivalents | Imidazo[4,5-b]pyridin-2-ones |
| Carbon disulfide | Imidazo[4,5-b]pyridine-2-thiones |
Intermediate in the Design and Preparation of Scaffold Libraries
In drug discovery, the generation of scaffold libraries containing diverse but structurally related molecules is a key strategy for identifying new therapeutic agents. The multiple reactive sites on this compound make it an ideal starting point for the creation of such libraries.
A common approach involves a "build-and-diversify" strategy. The core scaffold can be assembled, for instance, by a cyclization reaction involving the diamine moiety. Subsequently, the bromine atom can be used as a point of diversification through various palladium-catalyzed cross-coupling reactions, introducing a wide array of substituents. Furthermore, the remaining amino group, if not involved in the initial cyclization, can be further functionalized. This multi-pronged approach allows for the rapid generation of a large number of distinct compounds from a single, versatile intermediate. The synthesis of piperidine (B6355638) and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries showcases how such core structures are valuable in pharmaceutical research. researchgate.net
Utility in the Synthesis of Ligands for Metal Complexes and Organocatalysis
The nitrogen atoms of the pyridine ring and the two amino groups in this compound make it an excellent candidate for the synthesis of polydentate ligands for metal complexes. These ligands can coordinate to a variety of transition metals, forming stable complexes with potential applications in catalysis. The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the pyridine ring, for which the bromo group is a convenient starting point.
Moreover, chiral derivatives of this compound could serve as valuable ligands in asymmetric catalysis, a field of immense importance for the synthesis of enantiomerically pure pharmaceuticals. The development of chiral diamine ligands is a significant area of research in organocatalysis. While direct applications of this specific compound are not yet widely reported, the synthesis of spiro-fused heterocyclic compounds using chiral phosphoric acid catalysis with related structures highlights the potential in this area. chemrxiv.org
Applications in Multi-Component Reactions (MCRs) for Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The vicinal diamine motif is known to participate in various MCRs. For example, the synthesis of unsymmetrical 1,2-diamines has been achieved through photo-induced carbonyl alkylative amination, a type of multi-component reaction. rsc.org
This compound could potentially be a valuable component in MCRs. For instance, it could react with an aldehyde and an isocyanide in a Ugi-type reaction, or with a β-ketoester and an aldehyde in a Biginelli-like condensation, to rapidly generate complex and diverse molecular structures. The presence of the bromine atom would offer a subsequent handle for further diversification, amplifying the power of the MCR approach. The development of three-component reactions for the synthesis of vicinal diamines demonstrates the feasibility of such synthetic strategies. rsc.orgacs.orgnih.govorganic-chemistry.org
Exploration of Biological Interactions at the Molecular and Sub Cellular Levels
Investigation of Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)
The structure of 5-bromo-N3-methylpyridine-3,4-diamine, featuring a pyridine (B92270) ring with amino and methylamino groups, suggests a high potential for forming various non-covalent interactions with biological macromolecules. The aromatic pyridine ring can participate in π-π stacking interactions with the aromatic residues of amino acids in proteins (e.g., phenylalanine, tyrosine, tryptophan) or with the nucleobases of DNA and RNA.
Furthermore, the amino and methylamino groups are potent hydrogen bond donors and acceptors. This capability allows the molecule to form a network of hydrogen bonds with the backbones or side chains of proteins and the phosphate (B84403) backbone or base pairs of nucleic acids. The bromine atom, being an electron-withdrawing group, can also participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design.
Mechanism of Action Studies on Enzyme Modulation and Inhibition
Aminopyridine derivatives are a well-established class of compounds known to interact with various enzymes. rsc.org For instance, certain aminopyridines have been investigated as inhibitors of enzymes like BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is a key target in Alzheimer's disease research. nih.gov The general structure of aminopyridines allows them to bind within the active sites of such enzymes. nih.gov
Given its diaminopyridine core, this compound could theoretically act as a competitive or non-competitive inhibitor of various enzymes. The specific nature of its interaction would depend on the topology and chemical environment of the enzyme's active or allosteric sites. For example, derivatives of 2-aminopyridine (B139424) have been designed as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in cancer. acs.org
Influence on Cellular Signaling Pathways and Receptor Binding Mechanisms
The aminopyridine scaffold is known to modulate the activity of ion channels, particularly voltage-gated potassium channels. rsc.org By blocking these channels, aminopyridines can enhance neurotransmitter release at neuromuscular junctions, a mechanism utilized by the drug amifampridine (3,4-diaminopyridine) for the treatment of certain neuromuscular disorders. wikipedia.org The structural similarity of this compound to 3,4-diaminopyridine (B372788) suggests it could potentially exhibit similar channel-modulating activities.
Theoretical Framework for Conceptual Drug Design and Target Identification (Chemical Perspective)
From a chemical perspective, this compound serves as a valuable scaffold for further chemical modification in drug discovery programs. The presence of the bromine atom offers a site for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups to explore structure-activity relationships (SAR).
The diaminopyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.org By systematically modifying the substituents on the pyridine ring, medicinal chemists can aim to optimize potency, selectivity, and pharmacokinetic properties. For example, computational docking studies could be employed to predict the binding affinity of virtual libraries of derivatives of this compound against a panel of known drug targets, thereby identifying potential new therapeutic applications.
Role as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. Due to its potential for specific biological interactions, this compound could be developed into a chemical probe.
To function as an effective probe, a molecule should ideally exhibit high potency and selectivity for its target. If this compound were found to selectively inhibit a particular enzyme or block a specific ion channel, it could be used to elucidate the role of that target in cellular function or disease processes. Furthermore, the bromine atom provides a handle for the attachment of reporter tags, such as fluorescent dyes or biotin, which would allow for the visualization and isolation of its molecular targets.
Applications in Materials Science and Industrial Chemistry Research
Development as Intermediates for Advanced Dyes and Pigments
The pyridine (B92270) ring is a key component in many synthetic dyes, and derivatives of pyridine are utilized in the creation of a wide spectrum of colors. The amino groups of 5-bromo-N3-methylpyridine-3,4-diamine can serve as potent auxochromes, which are groups that can intensify and modify the color of a chromophore. These amino groups can be readily diazotized and coupled with other aromatic compounds to form azo dyes. Furthermore, the diamine functionality allows for the construction of more complex, fused heterocyclic systems that often exhibit strong fluorescence and are of interest as fluorescent dyes. nih.govgoogle.com The bromine atom also offers a site for further functionalization, such as through cross-coupling reactions, to tune the photophysical properties of the resulting dyes. nih.gov
Table 1: Potential Dye Classes Derivable from this compound
| Dye Class | Synthetic Pathway | Potential Properties |
|---|---|---|
| Azo Dyes | Diazotization of one or both amino groups followed by coupling with a suitable coupling component. | Wide range of colors (yellow, orange, red) depending on the coupling partner. |
| Fused Heterocyclic Dyes | Condensation reactions involving the adjacent amino groups to form new heterocyclic rings (e.g., imidazopyridines). chemicalbook.com | Often exhibit fluorescence, potential for use in sensing and imaging applications. researchgate.net |
Studies on Anti-Corrosion Mechanisms and Materials Protection
Organic compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors for various metals and alloys. researchgate.netresearchgate.net Pyridine derivatives, in particular, have been studied for their ability to adsorb onto metal surfaces and form a protective layer, thereby preventing corrosion. researchgate.netrdd.edu.iq The multiple nitrogen atoms and the aromatic pyridine ring in this compound make it a strong candidate for a corrosion inhibitor. It is hypothesized that the lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal, leading to strong adsorption. The presence of both electron-donating amino groups and an electron-withdrawing bromine atom may lead to a complex and potentially highly effective interaction with the metal surface. researchgate.net
Table 2: Research Findings on Related Pyridine-Based Corrosion Inhibitors
| Compound Type | Metal | Environment | Key Findings |
|---|---|---|---|
| Pyridine Derivatives with Amino Groups | Mild Steel | Acidic (HCl, H2SO4) | Increased inhibitor concentration leads to higher protection efficiency. Adsorption follows Langmuir isotherm. researchgate.netrdd.edu.iq |
| Bromo-substituted Pyridine Derivatives | X70 Steel | Acidic (HCl) | Bromo-substitution can enhance inhibition efficiency compared to unsubstituted analogues. researchgate.net |
Exploration as Chiral Dopants for Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The introduction of chiral molecules (dopants) into a nematic liquid crystal phase can induce a helical structure, leading to the formation of a cholesteric or chiral nematic phase. nih.gov Pyridine-containing molecules have been investigated as components of liquid crystals. nih.gov While this compound is not chiral itself, it can be used as a starting material to synthesize chiral molecules. For example, one of the amino groups could be reacted with a chiral acid to form a chiral amide. The resulting chiral pyridine derivative could then be explored for its ability to induce a helical twist in a liquid crystal host. The rigid pyridine core is a desirable feature for a dopant molecule.
Potential in the Development of Functional Organic Materials
The term "functional organic materials" encompasses a broad range of materials with specific electronic, optical, or magnetic properties. The versatility of this compound makes it a candidate for the synthesis of such materials. The diamine functionality is particularly useful for polymerization reactions to create polyamides or polyimides. researchgate.net Pyridine-containing polymers often exhibit high thermal stability and good solubility. researchgate.net Furthermore, the electron-rich nature of the diamino-substituted pyridine ring suggests potential applications in organic electronics, for example, as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs) or as a component in conductive polymers. The ability to form fused heterocyclic systems also opens the door to creating novel organic semiconductors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
